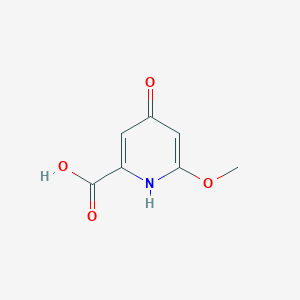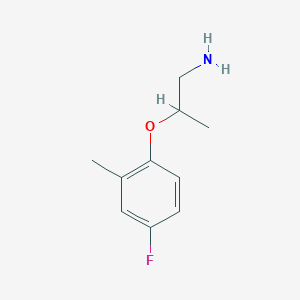
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 5-position, with an ethanamine group attached to the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-5-methylpyridine.
Nucleophilic Substitution: The 4-chloro-5-methylpyridine undergoes a nucleophilic substitution reaction with ethylenediamine under controlled conditions to introduce the ethanamine group at the 3-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the substituents, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Oxides or imines derived from the ethanamine group.
Reduction Products: Reduced derivatives of the pyridine ring or substituents.
Substitution Products: Various functionalized pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanamine group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chloro-3-methylpyridin-5-YL)ethanamine: Similar structure but with different substitution pattern.
2-(4-Bromo-5-methylpyridin-3-YL)ethanamine: Bromine instead of chlorine at the 4-position.
2-(4-Chloro-5-ethylpyridin-3-YL)ethanamine: Ethyl group instead of methyl at the 5-position.
Uniqueness: 2-(4-Chloro-5-methylpyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of both chlorine and methyl groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
2-(4-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-11-5-7(2-3-10)8(6)9/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
MXDIVSKUQDWDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

